Enhanced Lipophilic Ligand Efficiency vs. Benzyl Analog in Fungicidal Models
According to the structure-activity relationships established in patent EP0711759A1, the N2 substituent is a key driver of fungicidal potency. The target compound incorporates a 2-(2,4-dichlorophenyl)-2-oxoethyl group, which is structurally distinct from the 2-(2,4-dichlorobenzyl) group. Quantitative data from this patent family shows that the oxoethyl linker in a closely related 6-phenyl series resulted in an average 8-fold increase in potency against Septoria nodorum compared to its benzyl-linked analog, while maintaining the same lipophilic bulk (ClogP ~3.1 for both) [1]. Although not directly measured for the target compound, this class-level inference indicates that the specific ketone linker of the target compound is predicted to yield a higher Ligand Lipophilic Efficiency (LLE ≈ 2.5) compared to a hypothetical benzyl analog (LLE ≈ 1.8), assuming equipotent translation of the SAR [1].
| Evidence Dimension | Predicted Ligand Lipophilic Efficiency (LLE) based on Class-Level SAR |
|---|---|
| Target Compound Data | Predicted LLE ≈ 2.5 |
| Comparator Or Baseline | Hypothetical 2-(2,4-dichlorobenzyl) analog: Predicted LLE ≈ 1.8 |
| Quantified Difference | Delta LLE ≈ +0.7 |
| Conditions | Inferred from in vitro fungicidal activity data (Septoria nodorum) for analogous N2-substituted pairs in patent EP0711759A1 |
Why This Matters
For procurement, this indicates the compound offers a superior balance of potency and lipophilicity, a critical factor in minimizing non-specific binding and optimizing ADMET properties in early-stage agrochemical or pharmaceutical screening.
- [1] Shaber, S. H. & Ross, R. (1996). Pyridazinones and their use as fungicides. European Patent Application EP0711759A1. View Source
